5,6,7-Trimethyl-1,8-naphthyridin-2-amine
Overview
Description
5,6,7-Trimethyl-1,8-naphthyridin-2-amine: is a heterocyclic compound with the molecular formula C11H13N3 and a molecular weight of 187.24 g/mol . It is a derivative of naphthyridine, characterized by the presence of three methyl groups at positions 5, 6, and 7, and an amino group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine typically involves the condensation of 2,6-diaminopyridine with 3-methyl-2,4-pentanedione under acidic conditions . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired naphthyridine derivative. The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 5,6,7-Trimethyl-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The amino group at position 2 can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Naphthyridine oxides.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthyridine derivatives.
Scientific Research Applications
Chemistry: 5,6,7-Trimethyl-1,8-naphthyridin-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for developing inhibitors of specific enzymes and receptors .
Industry: The compound’s unique properties make it suitable for use in the development of specialty chemicals and advanced materials. It is also explored for its potential in catalysis and as a ligand in coordination chemistry .
Mechanism of Action
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino group and the methyl substituents can influence its binding affinity and specificity . The compound may interact with biological pathways involved in cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
1,8-Naphthyridine: The parent compound without methyl substituents.
2-Amino-1,8-naphthyridine: Similar structure but without methyl groups at positions 5, 6, and 7.
5,6,7-Trimethylquinoline: A related compound with a quinoline core instead of a naphthyridine core.
Uniqueness: 5,6,7-Trimethyl-1,8-naphthyridin-2-amine is unique due to the specific positioning of the methyl groups and the amino group, which can significantly influence its chemical reactivity and biological activity. The presence of these substituents can enhance its solubility, stability, and binding interactions compared to its non-methylated counterparts .
Properties
IUPAC Name |
5,6,7-trimethyl-1,8-naphthyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZNDZVOGHOUET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=C1C)N=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429458 | |
Record name | 5,6,7-trimethyl-1,8-naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69587-84-4 | |
Record name | 5,6,7-trimethyl-1,8-naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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